molecular formula C19H27NaO5S B14034596 Sodium prasteronesulfate

Sodium prasteronesulfate

Cat. No.: B14034596
M. Wt: 390.5 g/mol
InChI Key: GFJWACFSUSFUOG-RSSBUXBWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium prasterone sulfate involves the sulfation of prasterone (DHEA). The process typically includes the reaction of prasterone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting prasterone sulfate is then neutralized with sodium hydroxide to form sodium prasterone sulfate .

Industrial Production Methods

Industrial production of sodium prasterone sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The slow-release tablet form of sodium prasterone sulfate can be prepared using polyoxyethylene as the main skeleton material, suitable for direct powder compression .

Chemical Reactions Analysis

Types of Reactions

Sodium prasterone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various prasterone derivatives, which can have different biological activities and applications .

Mechanism of Action

Sodium prasterone sulfate acts as a prohormone, converting into active androgens and estrogens in the body. It exerts its effects by binding to androgen and estrogen receptors, influencing various physiological processes. The compound also has neurosteroid activity, affecting the central nervous system . The low levels of dehydroepiandrosterone sulfate are associated with unfavorable cardiovascular risk factors, and its supplementation can help mitigate these risks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium prasterone sulfate is unique due to its specific use in medical applications, particularly in inducing labor and treating SLE. Its slow-release formulation also sets it apart from other similar compounds, providing sustained therapeutic effects .

Properties

Molecular Formula

C19H27NaO5S

Molecular Weight

390.5 g/mol

IUPAC Name

sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1

InChI Key

GFJWACFSUSFUOG-RSSBUXBWSA-M

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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